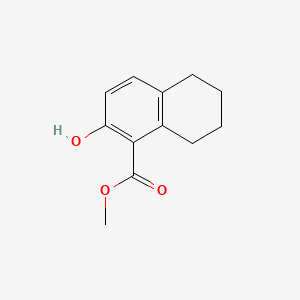

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Vue d'ensemble

Description

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylate ester group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-keto-5,6,7,8-tetrahydronaphthalene-1-carboxylate or 2-carboxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

Reduction: Formation of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-methanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Industrial Production

In industrial settings, large-scale production often involves continuous flow reactors to optimize reaction conditions and maximize yield. High-purity starting materials and effective purification techniques are crucial for producing high-quality methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents Used

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Thionyl chloride, phosphorus tribromide |

This compound has been studied for its biological activity due to its interaction with various biomolecules. The compound's structural features allow it to modulate multiple biological pathways by acting as a substrate or inhibitor in enzymatic reactions.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. This property is vital for developing treatments for oxidative stress-related diseases.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug development.

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other advanced materials. Its unique chemical structure allows it to be incorporated into various polymer matrices to enhance material properties.

Mécanisme D'action

The mechanism of action of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-1-naphthoate: Similar structure but lacks the tetrahydro modification.

Methyl 2-hydroxy-3,4,5,6-tetrahydronaphthalene-1-carboxylate: Similar but with different positions of hydrogenation.

Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate: Similar but with a different ester group.

Uniqueness

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydro modification provides enhanced stability and reactivity compared to other naphthalene derivatives.

Activité Biologique

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate (C12H14O3) is a naphthalene derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an ester functional group. The molecular structure can be represented as follows:

- Molecular Formula : C12H14O3

- SMILES : COC(=O)C1=C(C=CC2=C1CCCC2)O

- InChIKey : FGZPUQMMDVJQQN-UHFFFAOYSA-N

This compound's structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various biomolecules. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions with enzymes and receptors, which can modulate multiple biological pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions is significant for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it inhibited the growth of Mycobacterium tuberculosis. The structure-activity relationship demonstrated that modifications to the naphthalene core could enhance its inhibitory effects on bacterial ATP synthase .

Antioxidant Properties

The compound has shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Study on Mycobacterium tuberculosis Inhibition

A significant study focused on the synthesis and evaluation of tetrahydronaphthalene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study highlighted the importance of structural modifications to enhance activity against this pathogen .

Neuroprotective Effects

Another research effort examined the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could protect neuronal cells from damage induced by reactive oxygen species (ROS), thereby implying its potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-hydroxy-1-naphthoate | Naphthalene derivative | Moderate antibacterial activity |

| Methyl 2-hydroxy-3,4,5,6-tetrahydronaphthalene-1-carboxylate | Tetrahydronaphthalene derivative | Enhanced antioxidant properties |

| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | Tetrahydronaphthalene derivative | Limited antimicrobial activity |

This table illustrates how this compound compares to similar compounds in terms of biological activity.

Propriétés

IUPAC Name |

methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZPUQMMDVJQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469244 | |

| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59604-96-5 | |

| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.